4-Methylundecane

Physical Chemistry Solvent Selection Thermal Stability

4-Methylundecane is a branched C12 alkane (molecular formula C₁₂H₂₆) consisting of an undecane backbone with a methyl substituent at the 4-position. It is a nonpolar, hydrophobic liquid with a boiling point of approximately 209 °C and a density of 0.748 g/cm³.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 2980-69-0
Cat. No. B1196022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylundecane
CAS2980-69-0
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)CCC
InChIInChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3
InChIKeyKNMXZGDUJVOTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylundecane (CAS 2980-69-0): Technical Identity and Procurement Baseline


4-Methylundecane is a branched C12 alkane (molecular formula C₁₂H₂₆) consisting of an undecane backbone with a methyl substituent at the 4-position [1]. It is a nonpolar, hydrophobic liquid with a boiling point of approximately 209 °C and a density of 0.748 g/cm³ . Chemically classified as an alkane, it belongs to the family of methyl-branched hydrocarbons that exhibit systematically different physicochemical properties from their linear n-alkane parent and from regioisomeric methylundecanes—differences that directly impact chromatographic behavior, thermal stability, and solubility profiles in research and industrial applications.

Workflow

GC retention time locking and isomer-resolved method validation on nonpolar columns

Selection

Isomer-specific cancer metabolomics annotated standard with curated ChEBI entry

Context

High-boiling nonpolar solvent for elevated-temperature synthesis above 200 °C

4-Methylundecane (CAS 2980-69-0): Why Generic n-Alkane or Isomeric Substitution Introduces Quantifiable Performance Deviations


Simple chain-length or positional isomer substitution among C12 alkanes is not risk-free. 4-Methylundecane exhibits a boiling point 13 °C higher than n-undecane (196 °C) , a Kovats retention index on a nonpolar column that differs by 58 index units from n-undecane and by up to 11 units from other methylundecane isomers [1][2], and a distinct biological annotation—it is documented as a metabolite observed in cancer metabolism, a status not shared by its 2-methyl or 3-methyl isomers in authoritative databases [3]. These quantifiable gaps in volatility, chromatographic elution order, and metabolic identity mean that substituting a generic alkane or a different methylundecane isomer can lead to method calibration errors, altered reaction selectivity, or misannotation of biological samples. The following section provides the hard comparative data that justify compound-specific procurement.

4-Methylundecane vs n-Undecane
Linear C12 alkane substitution

Boiling point may shift by 13 °C and retention index by 58 RI units, altering solvent recovery and chromatographic calibration

4-Methylundecane vs 2-Methylundecane
Regioisomeric methylundecane

RI differs by 5 units; 2-methylundecane lacks documented GC calibrant application and is primarily described as a cosmetic emollient

4-Methylundecane vs 3-Methylundecane
Regioisomeric methylundecane

RI differs by 11 units; 3-methylundecane lacks curated cancer metabolism annotation in authoritative databases

4-Methylundecane (CAS 2980-69-0): Hard Comparative Evidence for Differentiated Selection


Boiling Point Elevation of 13 °C Relative to n-Undecane Enables Higher-Temperature Solvent Applications

4-Methylundecane exhibits a boiling point of 209.2 °C at 760 mmHg , which is 13 °C higher than that of the linear n-undecane (196 °C) . This differential is substantially larger than the boiling point gaps among other methylundecane regioisomers (e.g., 2-methylundecane ≈ 208.9 °C, 3-methylundecane ≈ 210.8 °C) [1][2], positioning 4-methylundecane as the lowest-boiling monomethylundecane with a boiling point still clearly elevated above the linear analogue.

Boiling Point Elevation
Head-to-head
+13 °C vs n-undecane
Supports higher-temperature solvent workflow fit
Atmospheric pressure; compiled from ChemSpider and Pherobase
Physical Chemistry Solvent Selection Thermal Stability

Kovats Retention Index (RI) of 1158 on Nonpolar Columns: GC Elution Order Distinct from All Common Methylundecane Isomers

On a standard nonpolar DB-5 column, 4-methylundecane yields a Kovats retention index of 1158 [1], while n-undecane defines the baseline at 1100 by definition [2]. Among methylundecane regioisomers, 2-methylundecane elutes at RI 1163 [3], 3-methylundecane at RI 1169 [4], and 5-methylundecane at RI 1154 [5]. Thus, 4-methylundecane occupies a unique elution window (RI 1158) that is distinct from the earlier-eluting 5-methylundecane (RI 1154, Δ = 4 RI units) and the later-eluting 2-methylundecane (Δ = 5 RI units).

Kovats Retention Index
Head-to-head
RI 1158 on DB-5 column
Distinct elution window; ≥4 RI units from nearest isomers
Nonpolar DB-5 column; Zaikin & Borisov (2002) via Pherobase
Gas Chromatography Analytical Chemistry Retention Index

Validated GC Reference Standard: 4-Methylundecane as a Calibration Compound in Research and Industrial Chromatography

4-Methylundecane is explicitly listed as a reference compound for gas chromatography in supplier technical descriptions, where its well-defined retention index (RI ≈ 1160 on nonpolar columns) [1][2] and high purity (≥ 96% assay) are cited as features that make it suitable for retention time locking and method validation. This documented role as a chromatographic calibrant—rather than merely a chemical reagent—differentiates it from 2-methylundecane, which is predominantly described as a cosmetic emollient (isododecane) and lacks comparable calibration-specific documentation [3].

GC Reference Standard Role
Class-level
Documented calibrant; RI 1158–1161 range reported
Reported GC method context; application documentation varies by isomer
Supplier specification ≥96% purity; data to verify
Gas Chromatography Calibration Standard Analytical Validation

Unique Biological Annotation: 4-Methylundecane as a Cancer Metabolism Metabolite in ChEBI—Not Shared by 2- or 3-Methylundecane

The Chemical Entities of Biological Interest (ChEBI) database annotates 4-methylundecane as a 'metabolite observed in cancer metabolism' (CHEBI:84250) and assigns it a role as a human metabolite, with supporting evidence from MetaboLights study MTBLS150 and PubMed reference 25518943 [1]. By contrast, neither 2-methylundecane nor 3-methylundecane carries this specific biological annotation in ChEBI; the closest related entry, 1-iodo-2-methylundecane, is the one noted for cancer metabolism, not the parent hydrocarbon [2]. This curated, isomer-specific biological association makes 4-methylundecane the only monomethylundecane with a documented connection to cancer metabolomics.

Cancer Metabolism Annotation
Class-level
ChEBI CHEBI:84250 — metabolite observed in cancer metabolism
Reported metabolomics annotation; supports isomer-specific biomarker review
Curated ChEBI entry; linked to published metabolomics dataset
Metabolomics Cancer Biology Biomarker Discovery

4-Methylundecane (CAS 2980-69-0): Evidence-Based Application Scenarios for Research and Industrial Procurement


Gas Chromatography Retention Time Locking and Method Validation

The validated Kovats retention index of 1158 on DB-5 columns and its unambiguous separation from other methylundecane isomers (ΔRI ≥ 4) make 4-methylundecane suitable for locking retention times in GC-MS methods analyzing Fischer-Tropsch products, petroleum fractions, or environmental volatile organic compounds. Its documented use as a reference compound in gas chromatography [1] supports procurement for analytical laboratories requiring reproducible, compound-specific calibration standards.

Nonpolar High-Boiling Solvent for Precision Organic Synthesis

With a boiling point of 209 °C—13 °C above n-undecane —4-methylundecane can serve as an inert reaction medium for transformations requiring sustained temperatures above 190 °C at ambient pressure, where n-undecane would begin to boil. This thermal advantage directly influences solvent selection for endothermic reactions, Dean-Stark water removal, or high-temperature crystallizations in synthetic organic chemistry.

Cancer Metabolomics and Biomarker Identity Validation

Because 4-methylundecane is uniquely annotated as a metabolite observed in cancer metabolism (ChEBI CHEBI:84250; PMID:25518943) [1], research groups conducting untargeted metabolomics in cancer cell lines or clinical samples should procure this specific isomer to match the exact compound identity reported in the literature. Using 2-methylundecane or 3-methylundecane would introduce a structural mismatch that could confound metabolite identification and biomarker validation pipelines.

Quality Control Standard for Isomeric Purity in Branched Alkane Mixtures

The distinct chromatographic retention index (1158) and physical properties (density 0.748 g/cm³, refractive index 1.4207) [2] allow 4-methylundecane to function as a purity marker in mixed methylundecane streams from petrochemical or synthetic sources. Quality control laboratories can use the compound as a certified reference material to quantify isomeric impurities (e.g., 2-methylundecane or 5-methylundecane) via peak area ratio analysis in GC-FID.

Application
Selection Property
Validation Focus
GC Retention Time Locking
Kovats RI reproducibility on nonpolar columns
Isomer separation verification and method validation
High-Boiling Nonpolar Solvent
Thermal stability margin above linear alkane baseline
Boiling point and solvent recovery efficiency review
Cancer Metabolomics Research
Isomer-specific biological annotation in ChEBI
Metabolite identity matching with published cancer metabolism datasets
Isomeric Purity QC Standard
Chromatographic resolution from regioisomeric impurities
Isomer impurity profiling via GC-FID peak area ratio analysis
Quote Request

Request a Quote for 4-Methylundecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.